8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine
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Overview
Description
8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development . This particular compound features a unique structural arrangement that includes a methoxy group, a methyl group, and a phenyl group attached to a benzofuro-pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methoxy and methyl groups are then introduced via substitution reactions using suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting methoxy to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for therapeutic applications, particularly in the treatment of skin diseases and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can inhibit microbial growth by interfering with essential biological pathways in bacteria. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
8-methoxypsoralen: Used in the treatment of skin diseases like psoriasis.
Angelicin: Known for its phototoxic properties and used in phototherapy.
Psoralen: Another benzofuran derivative with applications in treating skin conditions.
Uniqueness
8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine stands out due to its unique structural features, which confer specific biological activities
Properties
IUPAC Name |
8-methoxy-3-methyl-1-phenyl-[1]benzofuro[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-12-10-17-18(19(20-12)13-6-4-3-5-7-13)15-11-14(21-2)8-9-16(15)22-17/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMYBOBPAUIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(O2)C=CC(=C3)OC)C(=N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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